

"2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole" spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole**

Introduction: Elucidating a Bicyclic Scaffold

2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole is a saturated bicyclic tertiary amine. Its rigid, three-dimensional structure, derived from the octahydropyrrolo[3,4-c]pyrrole core, makes it a valuable scaffold in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#) Precise structural confirmation and purity assessment are paramount in any research or development context, necessitating a multi-faceted analytical approach. While specific, published spectra for this exact molecule are not readily available in public databases, a robust and reliable spectroscopic profile can be predicted based on foundational principles and data from analogous structures.

This guide provides a detailed, predictive analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data expected for **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole** (Molecular Formula: $C_9H_{18}N_2$, Molecular Weight: 154.26 g/mol [\[3\]](#)). The methodologies and interpretations presented herein are designed to equip researchers with the expertise to confidently characterize this compound and its derivatives.

Mass Spectrometry (MS): Confirming Molecular Weight and Core Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole**, we can predict a characteristic fragmentation pattern dominated by the stability of the nitrogen-containing fragments.

Causality in Experimental Design: Ionization Choice

Electron Ionization (EI) is a common, high-energy technique that provides detailed fragmentation patterns, which are invaluable for structural elucidation. Electrospray Ionization (ESI), a softer technique, is ideal for confirming the molecular weight via the protonated molecule, $[M+H]^+$, often with minimal fragmentation. The choice depends on the goal: EI for detailed structural work and ESI for robust molecular ion confirmation.

Predicted Mass Spectrum Analysis

The molecular ion peak ($M^{+ \cdot}$) in an EI spectrum is expected at an even mass-to-charge ratio (m/z) of 154, consistent with the Nitrogen Rule, which dictates that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.^[4] The most significant fragmentation pathway for aliphatic amines is α -cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a resonance-stabilized cation.^{[5][6]}

For **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole**, two primary α -cleavage events are predicted:

- Loss of an Ethyl Radical: Cleavage of the C-C bond on the propyl group is the most favored pathway, as it results in the loss of the largest possible radical (an ethyl radical, $\cdot CH_2CH_3$). This produces the predicted base peak at m/z 125.
- Loss of a Propyl Radical: Cleavage of the N-C bond of the propyl group is less favored but can also occur, leading to a fragment at m/z 111.

The predicted fragmentation pathway leading to the base peak is illustrated below.

Caption: Predicted EI-MS α -cleavage fragmentation of the molecular ion.

Data Summary: Predicted MS Peaks

m/z Value	Predicted Identity	Relative Abundance	Notes
154	$[M]^{+}$ (Molecular Ion)	Low to Medium	Confirms molecular weight.
155	$[M+H]^{+}$	High (in ESI)	Protonated molecule, confirms MW in soft ionization.
125	$[M - CH_2CH_3]^{+}$	High (Base Peak)	Result of favored α -cleavage, loss of an ethyl radical. ^[4]
111	$[M - CH_2CH_2CH_3]^{+}$	Medium	Result of α -cleavage at the bicyclic core.

Experimental Protocol: GC-MS Analysis

This protocol is a self-validating system for obtaining a reproducible EI mass spectrum.

- Sample Preparation: Dissolve ~1 mg of **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole** in 1 mL of a volatile solvent like dichloromethane or methanol.
- Instrument Setup:
 - Use a gas chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms).
 - Set the injector temperature to 250°C and the transfer line to 280°C.
 - Use a temperature program: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- MS Parameters:
 - Set the ion source to EI mode at 70 eV.
 - Scan from m/z 40 to 300.

- **Injection & Analysis:** Inject 1 μL of the sample. The resulting chromatogram will show a peak for the compound, and the corresponding mass spectrum can be analyzed for the parent ion and fragmentation pattern.
- **Validation:** The presence of the expected molecular ion at m/z 154 and the base peak at m/z 125 validates the compound's identity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole**, the most telling diagnostic feature is the absence of certain peaks, which confirms its tertiary amine nature.

Predicted IR Spectrum Analysis

As a saturated, tertiary amine, the spectrum will be relatively simple and is defined by two key regions:

- **N-H Stretching Region ($3300\text{-}3500\text{ cm}^{-1}$):** The most critical diagnostic for this molecule is the complete absence of any significant absorption bands in this region. Primary and secondary amines show distinct N-H stretching peaks here, so their absence is definitive proof of a tertiary amine structure.^{[7][8]}
- **C-H Stretching Region ($2800\text{-}3000\text{ cm}^{-1}$):** Strong, sharp peaks are expected in this region, corresponding to the sp^3 C-H stretching vibrations of the propyl and octahydropyrrolopyrrole methylene and methyl groups.
- **C-N Stretching Region ($1020\text{-}1250\text{ cm}^{-1}$):** One or more medium-intensity bands are predicted in this region, characteristic of the C-N bond stretching in aliphatic amines.^{[8][9]}

Data Summary: Predicted IR Absorptions

Wavenumber (cm ⁻¹)	Predicted Assignment	Intensity	Notes
3300 - 3500	N-H Stretch	Absent	Confirms the tertiary nature of both amine centers. ^[8]
2850 - 2960	C(sp ³)-H Stretch	Strong	From the CH ₂ , CH ₃ groups of the alkyl chain and ring system.
1450 - 1470	C-H Bend	Medium	Methylene (CH ₂) scissoring vibrations.
1020 - 1250	C-N Stretch	Medium-Weak	Characteristic of aliphatic amines. ^[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

- Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). If the sample is a solid salt, a small amount of the powder can be pressed firmly onto the crystal.
- Background Scan: With the clean, empty ATR crystal in place, run a background scan. This is crucial to subtract the spectrum of ambient air (CO₂, H₂O) and the instrument itself.
- Sample Scan: After placing the sample on the crystal, apply pressure using the anvil to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed structural information, revealing the precise connectivity and chemical environment of each hydrogen and carbon atom. Due to the molecule's symmetry and the presence of stereocenters, the spectrum is predicted to be complex, making 2D NMR techniques essential for unambiguous assignment.

Caption: A typical NMR workflow for complete structure elucidation.

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

The structure contains several unique proton environments. The bicyclic core introduces rigidity, making many methylene protons diastereotopic (chemically non-equivalent), which will appear as distinct signals, often as complex multiplets.

Predicted Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~ 3.0 - 3.4	m	2H	H-3a, H-6a	Bridgehead protons, deshielded by two adjacent nitrogen atoms. Expected to be complex.
~ 2.8 - 3.0	m	4H	H-1, H-3	Methylene protons adjacent to the secondary amine nitrogen (N5). Likely diastereotopic and complex.
~ 2.5 - 2.8	m	4H	H-4, H-6	Methylene protons adjacent to the tertiary amine nitrogen (N2). Deshielded and likely complex.
~ 2.3 - 2.5	t	2H	N-CH ₂ (Propyl)	Methylene group on the propyl chain attached to N2. Triplet due to coupling with adjacent CH ₂ .
~ 1.4 - 1.6	sextet	2H	CH ₂ (Propyl)	Middle methylene group of the propyl chain.

~ 0.9	t	3H	CH ₃ (Propyl)	Terminal methyl group of the propyl chain.
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Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Due to symmetry, fewer than 9 carbon signals may be observed. A DEPT-135 experiment would be crucial to distinguish CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

Predicted Shift (ppm)	Carbon Type	Assignment	Rationale
~ 60 - 65	CH	C-3a, C-6a	Bridgehead carbons, deshielded by two nitrogen atoms.
~ 55 - 60	CH ₂	C-4, C-6	Carbons adjacent to the tertiary nitrogen (N2).
~ 50 - 55	CH ₂	N-CH ₂ (Propyl)	Propyl carbon directly attached to nitrogen.
~ 45 - 50	CH ₂	C-1, C-3	Carbons adjacent to the secondary amine nitrogen (N5).
~ 20 - 25	CH ₂	CH ₂ (Propyl)	Middle carbon of the propyl chain.
~ 11 - 13	CH ₃	CH ₃ (Propyl)	Terminal methyl carbon of the propyl chain.

The Role of 2D NMR for Unambiguous Assignment

- COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. It would be essential to trace the connectivity within the propyl chain (CH₃ to CH₂ to N-CH₂) and to navigate the complex, overlapping signals of the bicyclic ring system.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with its attached carbon. It is the most powerful tool for definitively assigning the ¹H and ¹³C signals, especially for the complex methylene and bridgehead positions of the core.[10]

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
- Instrument Tuning: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range (e.g., -1 to 10 ppm).
- ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio. A DEPT-135 experiment should also be run.
- 2D Acquisition: Run standard COSY and HSQC experiments using the instrument's predefined parameter sets. These experiments provide the crucial connectivity data for a full and validated structural assignment.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and self-validating system for the characterization of **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole**. MS confirms the molecular weight and primary fragmentation pathways. IR spectroscopy verifies the tertiary amine functional groups through the absence of N-H stretches. Finally, a combination of 1D and 2D NMR experiments provides an unambiguous map of the complete C-H framework. This predictive guide serves as a robust framework for researchers, ensuring confident and accurate structural elucidation in the absence of pre-existing library data.

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